molecular formula C15H21ClN2O4S B2994799 1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 886140-50-7

1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B2994799
CAS No.: 886140-50-7
M. Wt: 360.85
InChI Key: ADEUWESQIVNHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-Chloro-3-propoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-chloro-3-propoxybenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of 1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine: The sulfonyl chloride intermediate is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form the sulfonylpiperidine derivative.

    Introduction of the Carboxamide Group: The final step involves the reaction of the sulfonylpiperidine derivative with a suitable carboxamide reagent, such as isocyanate or carbonyldiimidazole (CDI), to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide: Lacks the propoxy group, which may result in different chemical and biological properties.

    1-(4-Methoxyphenyl)sulfonylpiperidine-4-carboxamide: Contains a methoxy group instead of a propoxy group, potentially altering its reactivity and interactions.

    1-(4-Bromophenyl)sulfonylpiperidine-4-carboxamide: Substitutes the chlorine atom with a bromine atom, which may affect its chemical behavior and biological activity.

Uniqueness

1-(4-Chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide is unique due to the presence of the 4-chloro-3-propoxyphenyl moiety, which imparts distinct chemical properties and potential applications. The combination of the sulfonyl, piperidine, and carboxamide groups further enhances its versatility and usefulness in various scientific research fields.

Properties

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-2-9-22-14-10-12(3-4-13(14)16)23(20,21)18-7-5-11(6-8-18)15(17)19/h3-4,10-11H,2,5-9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEUWESQIVNHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.